Product packaging for bicyclo[2.1.1]hexane-2-carboxylic acid(Cat. No.:CAS No. 2411265-28-4)

bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6249413
CAS No.: 2411265-28-4
M. Wt: 126.15 g/mol
InChI Key: YHSABULRFDYNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[2.1.1]hexane-2-carboxylic acid is a high-value saturated carbocyclic building block of significant interest in modern medicinal and synthetic chemistry. It serves as a key precursor for the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes, which have been identified as effective saturated bioisosteres for ortho-substituted benzene rings . This bioisosteric replacement is a powerful strategy to improve the properties of drug candidates, potentially enhancing solubility, metabolic stability, and affinity while reducing planar aromaticity . The carboxylic acid moiety provides a versatile handle for further functionalization, primarily through amide coupling, to introduce this rigid, three-dimensional scaffold into more complex molecules . The bicyclo[2.1.1]hexane core is characterized by its conformational rigidity, which locks substituent vectors in a defined spatial orientation to mimic the geometry of common flat aromatic rings . This scaffold has been successfully incorporated into the structures of various bioactive compounds, such as the fungicides boscalid, bixafen, and fluxapyroxad, yielding patent-free saturated analogs that retain high antifungal activity . The core can be synthesized via intramolecular [2 + 2] photocycloaddition reactions, a method that has been demonstrated to be scalable and efficient . This product is intended for research applications as a rigid scaffold in drug discovery, fragment-based design, and the synthesis of complex natural product analogs. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2411265-28-4

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C7H10O2/c8-7(9)6-3-4-1-5(6)2-4/h4-6H,1-3H2,(H,8,9)

InChI Key

YHSABULRFDYNFA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C(C2)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches to Bicyclo 2.1.1 Hexane 2 Carboxylic Acid and Its Derivatives

General Principles of Bicyclo[2.1.1]hexane Core Construction

The synthesis of the bicyclo[2.1.1]hexane skeleton can be broadly categorized into three main approaches: ring contraction, strain-release cycloaddition, and crossed [2+2]-cycloaddition reactions. nih.gov These strategies provide access to various substitution patterns on the bicyclic core.

Ring Contraction Strategies

Ring contraction methods offer a powerful route to the bicyclo[2.1.1]hexane system from larger ring structures. A notable example is the Wolff rearrangement, a photochemical process that has been successfully employed in the total synthesis of complex natural products containing the bicyclo[2.1.1]hexane motif. rsc.orgacs.org

One documented application involves the photoinduced Wolff rearrangement of a diazo compound derived from a bicyclo[2.2.1]heptane skeleton to construct the bicyclo[2.1.1]hexane core of aquatolide. acs.org Another approach starts from bicyclo[2.2.1]heptane derivatives, which undergo acid-catalyzed ring contraction to yield bicyclo[2.1.1]hexane intermediates.

A specific example of ring contraction involves the base-promoted ring contraction of 2-oxo-1-norbornyl inflates, which yields bicyclo[2.1.1]hexane derivatives. researchgate.net Furthermore, a sequential SmI2-mediated pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been developed to produce 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione precursors. acs.orgnih.govacs.org These ketones can then be further manipulated to introduce a carboxylic acid functionality. acs.org

Strain-Release Cycloaddition Pathways

Strain-release cycloadditions, particularly those involving highly strained bicyclo[1.1.0]butanes (BCBs), have emerged as a versatile method for synthesizing bicyclo[2.1.1]hexanes. nsf.govnih.gov This strategy leverages the high ring strain of BCBs to drive the formation of the less strained bicyclo[2.1.1]hexane system upon reaction with a suitable partner, such as an alkene. nih.govacs.org

The reaction can be initiated through various means, including thermal activation, single electron transfer (SET), direct excitation, or energy transfer to generate a diradical intermediate from the BCB. nih.govacs.org This reactive intermediate is then trapped by an alkene in a stepwise cycloaddition to furnish the bicyclo[2.1.1]hexane product. nsf.govnih.gov Both intermolecular and intramolecular versions of this reaction have been developed, providing access to a diverse range of substitution patterns. nsf.govnih.gov

Recent advancements have focused on developing milder and more efficient protocols. For instance, energy transfer has been shown to be a new and effective approach for initiating these strain-release-driven transformations. nih.govacs.org This method has been successfully applied to the synthesis of a variety of bicyclo[2.1.1]hexanes and is expected to be applicable to the synthesis of other saturated bicyclic structures. acs.org Furthermore, Lewis acid-catalyzed formal [2π + 2σ] cycloadditions of BCBs with various partners have expanded the scope of this methodology. chemrxiv.org

Crossed [2+2]-Cycloaddition Reactions

The crossed [2+2]-cycloaddition of 1,5-dienes is a prominent and effective strategy for the synthesis of the bicyclo[2.1.1]hexane core, particularly for accessing 1,5-disubstituted derivatives. nih.govrsc.org This intramolecular reaction involves the formation of two new carbon-carbon bonds to construct the bicyclic system.

Initially, these reactions were often carried out using high-energy ultraviolet light, which could be technically challenging and limit scalability. chemrxiv.orgrsc.org However, recent developments have focused on visible-light-mediated photocatalytic approaches, which offer milder and more practical reaction conditions. chemistryviews.orgrsc.orgacs.org These methods often utilize photocatalysts, such as iridium complexes, to facilitate the cycloaddition under visible light irradiation. chemistryviews.orgrsc.org

The scope of the crossed [2+2]-cycloaddition has been significantly expanded to include a wide variety of substituted 1,5-dienes, allowing for the synthesis of bicyclo[2.1.1]hexanes with diverse functionalities and substitution patterns. rsc.org This method has proven to be a reliable and efficient way to access polysubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres for ortho-, meta-, and polysubstituted benzene (B151609) rings. rsc.org

Photochemical Synthetic Routes

Photochemistry plays a crucial role in the synthesis of bicyclo[2.1.1]hexane-2-carboxylic acid and its derivatives, enabling key bond-forming reactions that are often difficult to achieve through thermal methods.

Intramolecular [2+2] Photocycloadditions of 1,5-Dienes and Styrene (B11656) Derivatives

The intramolecular [2+2] photocycloaddition of 1,5-dienes stands out as a primary method for constructing the bicyclo[2.1.1]hexane skeleton. researchgate.netresearchgate.net This reaction can be initiated either by direct irradiation or through triplet sensitization. rsc.org Recent advancements have led to the development of visible-light-driven protocols using photocatalysts, which offer milder and more selective reaction conditions. chemistryviews.orgacs.orgorganic-chemistry.org

A notable application of this methodology is the synthesis of 1,4-disubstituted bicyclo[2.1.1]hexanes from 2,5-disubstituted hexa-1,5-dienes, particularly those containing a styrene moiety. chemistryviews.orgorganic-chemistry.orgresearchgate.net The presence of the aryl group facilitates the reaction, which can be catalyzed by an iridium photocatalyst under blue light irradiation. chemistryviews.orgchemrxiv.org This approach has been shown to be scalable and tolerates a wide range of functional groups. chemrxiv.orgrsc.org The resulting bicyclo[2.1.1]hexane products can be further derivatized; for example, a carboxylic acid derivative can be converted to an amine via a Curtius rearrangement. nsf.gov

Substrate TypeReaction ConditionsProduct TypeYield (%)Reference
2,5-disubstituted hexa-1,5-dieneIr(dFCF3ppy)2(dtbbpy)PF6, acetone, 414 nm LED1,4-disubstituted bicyclo[2.1.1]hexaneup to quantitative chemistryviews.org
1,5-diene with acyl pyrazoleΛ-RhS complex, acetone, 400 nmChiral 1,5-bicyclo[2.1.1]hexane54-94 thieme-connect.com
1,6-heptadiene[Ir{dF(CF3)ppy}2(dtbbpy)]PF6, 456 nmFused bicyclo[3.2.0]heptaneHigh rsc.org
Phenylacetaldehyde derivativeIr[dF(CF3)ppy]2(dtbpy))PF6, Blue LEDs1,2-disubstituted bicyclo[2.1.1]hexaneHigh chemrxiv.org

Formal (3+2)-Cycloaddition via Photochemical Activation

A novel photochemical approach to bicyclo[2.1.1]hexanes involves an intramolecular formal (3+2)-cycloaddition of allylated cyclopropanes. nih.govresearchgate.net This method utilizes a 4-nitrobenzimine substituent on the cyclopropane (B1198618), which upon photoexcitation, is believed to generate a diradical intermediate. researchgate.net Subsequent intramolecular cyclization with the tethered alkene forms the bicyclo[2.1.1]hexane ring system. nih.gov

This transformation tolerates both activated and unactivated alkenes. nih.gov An interesting feature of this reaction is that the resulting bicyclic imine products can undergo a photo-induced ring-opening, which allows for the epimerization at the C5 position. nih.govresearchgate.net The imine functionality can then be hydrolyzed to provide access to the corresponding ketone, which can be a precursor to the carboxylic acid.

Reactant TypeKey FeaturesProductReference
Allylated cyclopropane with 4-nitrobenziminePhotochemical activation, intramolecular cycloadditionBicyclo[2.1.1]hexane imine nih.govresearchgate.net

Visible Light-Driven Methodologies

Visible light-driven photocatalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, including bicyclo[2.1.1]hexane derivatives. rsc.orgorganic-chemistry.orgrsc.orgbohrium.com These methods often proceed under mild conditions and exhibit broad functional group tolerance.

One notable strategy involves the intramolecular crossed [2+2] photocycloaddition of styrene derivatives, facilitated by triplet energy transfer from a photocatalyst. organic-chemistry.org This approach yields bicyclo[2.1.1]hexanes in good to excellent yields (61% to quantitative). organic-chemistry.org The choice of photocatalyst is crucial, with iridium complexes like Ir(dFCF3ppy)2(dtbbpy)PF6 demonstrating high efficiency. organic-chemistry.org The reaction can be performed using LED irradiation (e.g., λ = 414 nm) and has been successfully scaled up. organic-chemistry.org The synthetic utility of the resulting products has been showcased through various subsequent transformations, highlighting the versatility of this method. organic-chemistry.org

Another innovative visible-light-mediated approach is the photocatalytic [2+2] cycloaddition of 1,5-hexadienes. rsc.org This method provides access to a wide array of bicyclo[2.1.1]hexanes with eleven distinct substitution patterns, including those that can serve as bioisosteres for ortho-, meta-, and polysubstituted benzenes. rsc.orgbohrium.com

Furthermore, the dearomative [2π+2σ] photocycloaddition of bicyclic aza-arenes and bicyclo[1.1.0]butanes (BCBs) under visible light irradiation, using a photoredox sensitizer, has been developed to produce substituted bicyclo[2.1.1]hexanes in good yields. rsc.org Similarly, the reaction between phenols and BCBs can be promoted by visible light, with the oxidation of the BCB being a key thermodynamic driving force. rsc.org Enantioselective versions of these photocycloadditions are also being explored, utilizing chiral complexing agents to achieve high stereocontrol. rsc.org

Table 1: Visible Light-Driven Synthesis of Bicyclo[2.1.1]hexane Derivatives
Starting MaterialsPhotocatalyst/ConditionsProduct TypeYieldReference
Styrene derivativesIr(dFCF3ppy)2(dtbbpy)PF6, LED (414 nm)Bicyclo[2.1.1]hexanes61%-quantitative organic-chemistry.org
1,5-HexadienesVisible light, photosensitizerPolysubstituted bicyclo[2.1.1]hexanesGood rsc.org
Bicyclic aza-arenes and Bicyclo[1.1.0]butanesPhotoredox sensitizer, visible lightSubstituted bicyclo[2.1.1]hexanesGood rsc.org
Phenols and Bicyclo[1.1.0]butanesVisible lightSubstituted bicyclo[2.1.1]hexanes- rsc.org
2(1H)-Quinolones and BicyclobutanesChiral complexing agent, visible lightChiral bicyclo[2.1.1]hexane skeletons- rsc.org

Transition Metal-Catalyzed Synthetic Transformations

Transition metal catalysis offers a powerful and versatile platform for the construction of the bicyclo[2.1.1]hexane framework. Various metals, including samarium, gold, copper, palladium, and scandium, have been successfully employed to mediate unique and efficient synthetic transformations.

Samarium(II) Iodide (SmI2)-Mediated Reductive Cyclization and Pinacol Coupling

Samarium(II) iodide (SmI2) is a potent single-electron transfer reagent that has proven effective in mediating reductive cyclizations and pinacol coupling reactions to form bicyclic systems. nih.govresearchgate.netacs.orgacs.org A key strategy involves the SmI2-mediated transannular pinacol coupling of cyclobutanedione derivatives. nih.govacs.org This reaction proceeds through a ketyl radical intermediate to form a vicinal diol with a bicyclo[2.1.1]hexane core. acs.org The resulting diol can then undergo an acid-catalyzed pinacol rearrangement to yield 1-substituted bicyclo[2.1.1]hexan-2-ones, which are valuable intermediates for further functionalization. nih.govacs.org

This two-step sequence, combining SmI2-mediated coupling with an acid-catalyzed rearrangement, provides access to a diverse range of 1-substituted bicyclo[2.1.1]hexan-2-ones from readily available starting materials like 3-oxocyclobutane-1-carboxylic acid. nih.govacs.org The reaction conditions are typically mild, and the methodology has been applied to the synthesis of sp3-rich analogs of known bioactive molecules. nih.govacs.org

Gold(I) (Au(I)) and Copper(I) (Cu(I))-Catalyzed Chemodivergent Annulations

The combination of gold(I) and copper(I) catalysis has enabled the development of chemodivergent synthetic strategies, allowing for the selective formation of either bicyclo[2.1.1]hexanes or cyclobutenes from the same starting materials. nih.govresearchgate.net In the reaction of bicyclo[1.1.0]butane (BCB) amides with azadienes, the choice of catalyst dictates the reaction outcome. nih.govresearchgate.net

Cu(I) catalysis promotes a formal [2π+2σ] cycloaddition to efficiently furnish polyfunctionalized bicyclo[2.1.1]hexanes. nih.govresearchgate.net This transformation exhibits high chemoselectivity and proceeds in good to high yields. nih.gov The resulting bicyclo[2.1.1]hexane products can be readily converted into derivatives such as carboxylic acids, esters, and alcohols. nih.gov

In contrast, Au(I) catalysis uniquely facilitates an addition-elimination pathway, leading to the selective formation of cyclobutenes. nih.govresearchgate.net This divergent reactivity is attributed to the different coordination geometries favored by the two metals in the transition state. nih.gov This catalyst-controlled chemodivergence provides a powerful tool for expanding chemical space from a common set of precursors. nih.gov

Palladium-Catalyzed Carbon-Hydrogen (C-H) Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a strategic approach for the direct installation of functional groups onto the bicyclo[2.1.1]hexane scaffold. rsc.org This method avoids the need for pre-functionalized substrates and allows for the late-stage modification of the bicyclic core.

One successful strategy employs a directing group, such as 8-aminoisoquinoline (B1282671) (AQ), to guide the palladium catalyst to a specific C-H bond. rsc.org This has been utilized to achieve γ-selective arylation of bicyclo[2.1.1]hexane derivatives with good control of diastereoselectivity. rsc.org The resulting aryl-substituted bicyclo[2.1.1]hexanes are valuable building blocks in medicinal chemistry. rsc.org While this section focuses on palladium catalysis, it is worth noting that iridium-catalyzed borylation of bridgehead tertiary C-H bonds in bicyclo[2.1.1]hexanes has also been reported, further expanding the toolkit for C-H functionalization of this scaffold. escholarship.org

Scandium(III) Triflate (Sc(OTf)3)-Catalyzed (3+2) Annulation Reactions

Scandium(III) triflate (Sc(OTf)3) has proven to be an effective Lewis acid catalyst for promoting (3+2) annulation reactions involving bicyclo[1.1.0]butanes (BCBs) to construct bicyclo[2.1.1]hexane derivatives. acs.orgsemanticscholar.org

A notable example is the Sc(OTf)3-catalyzed (3+2) annulation of BCBs with ynamides. semanticscholar.org This reaction provides a facile, one-step synthesis of 2-amino-bicyclo[2.1.1]hexenes under mild conditions. semanticscholar.org The proposed mechanism involves nucleophilic addition of the ynamide to the BCB, followed by annulation. semanticscholar.org This method is significant as it utilizes the C-C triple bond of ynamides as a coupling partner with BCBs for the first time, yielding products with a functionalizable amino group and a strained alkene moiety. semanticscholar.org

In some cases, Sc(OTf)3 is used in combination with other metals in relay catalysis. For instance, a Au(I)/Sc(III) relay catalysis approach has been developed for the rapid construction of oxa-spiro-bicyclo[2.1.1]hexanes. acs.org This cascade reaction involves a gold-catalyzed cycloisomerization followed by a Sc(OTf)3-catalyzed [3+2] cycloaddition with BCBs. acs.org

Table 2: Transition Metal-Catalyzed Synthesis of Bicyclo[2.1.1]hexane Derivatives
Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
SmI2Reductive Pinacol Coupling/RearrangementCyclobutanedione derivatives1-Substituted bicyclo[2.1.1]hexan-2-ones nih.govacs.org
Cu(I)Chemodivergent [2π+2σ] CycloadditionBicyclo[1.1.0]butane amides, azadienesPolyfunctionalized bicyclo[2.1.1]hexanes nih.govresearchgate.net
Pd(II)Directed C-H ArylationBicyclo[2.1.1]hexane with directing group, arylating agentAryl-substituted bicyclo[2.1.1]hexanes rsc.org
Sc(OTf)3(3+2) AnnulationBicyclo[1.1.0]butanes, ynamides2-Amino-bicyclo[2.1.1]hexenes semanticscholar.org
Au(I)/Sc(OTf)3Relay Catalysis (Cycloisomerization/[3+2] Cycloaddition)Alkynyl alcohols, bicyclo[1.1.0]butanesOxa-spiro-bicyclo[2.1.1]hexanes acs.org

Molecular Rearrangements and Classical Synthetic Transformations

Molecular rearrangements and classical synthetic transformations remain fundamental strategies for accessing the bicyclo[2.1.1]hexane core. These methods often provide access to specific substitution patterns that may be challenging to obtain through other means.

A key classical approach involves the photochemical Wolff rearrangement of a diazoketone derived from norbornanone. rsc.org This rearrangement leads to the formation of a bicyclo[2.1.1]hexane carboxylic acid derivative, which serves as a versatile building block for further functionalization. rsc.org This method has been successfully applied on a gram scale, making it a practical route for obtaining significant quantities of the bicyclo[2.1.1]hexane scaffold. rsc.org

Another important rearrangement is the Curtius rearrangement, which has been applied to bicyclo[2.1.1]hexane-1-carboxylic acid derivatives to produce orthogonally protected diamines. nuph.edu.ua This transformation provides access to amino-functionalized bicyclo[2.1.1]hexanes, which are of interest as peptidomimetics. nuph.edu.ua

Furthermore, the synthesis of 2-azabicyclo[2.1.1]hexane derivatives, also known as 2,4-methanoprolines, has been achieved through a [2+2] photocycloaddition of a diene precursor, followed by deprotection steps. rsc.org These classical and rearrangement-based approaches continue to be valuable tools in the synthetic chemist's arsenal (B13267) for the construction of diverse bicyclo[2.1.1]hexane-containing molecules.

Acid-Catalyzed Pinacol Rearrangements

Acid-catalyzed pinacol rearrangements have emerged as a viable method for the synthesis of substituted bicyclo[2.1.1]hexan-2-ones, which can serve as precursors to this compound. This approach typically involves the rearrangement of a vicinal diol on a bicyclo[2.2.1]heptane or a related framework.

A notable example involves a two-step process starting from cyclobutanedione derivatives. A samarium(II) iodide-mediated transannular pinacol coupling reaction forms a vicinal diol with a bicyclo[2.1.1]hexane core. Subsequent treatment with an acid, such as p-toluenesulfonic acid monohydrate, catalyzes a pinacol rearrangement to yield 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govresearchgate.netacs.orgnih.gov The starting cyclobutanediones can be prepared from commercially available 3-oxocyclobutane-1-carboxylic acid. acs.orgnih.gov This method has been shown to be effective for a variety of substituents at the 1-position, providing the corresponding ketones in moderate to good yields. nih.gov

The general transformation can be represented as follows:

Scheme 1: General representation of the acid-catalyzed pinacol rearrangement for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones.

Wolff Rearrangement Applications

The Wolff rearrangement is a classic and effective method for ring contraction, and it has been successfully applied to the synthesis of the bicyclo[2.1.1]hexane framework. This reaction involves the conversion of an α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement, which can then be trapped by a nucleophile to form a carboxylic acid or its derivative.

A key application of this methodology is the photochemical Wolff rearrangement of a 3-diazobicyclo[2.2.1]heptan-2-one derivative to afford this compound. nih.gov This approach has been utilized to prepare gram-scale quantities of the desired acid, highlighting its utility in synthetic campaigns. nih.gov The starting diazoketone can be synthesized from the corresponding bicyclo[2.2.1]heptan-2-one.

The reaction proceeds as follows:

Scheme 2: Wolff rearrangement for the synthesis of this compound.

Nitrous Acid Deamination for Ring Contraction

The deamination of primary amines with nitrous acid, a reaction often associated with the Demjanov and Tiffeneau-Demjanov rearrangements, provides another avenue for ring contraction to form the bicyclo[2.1.1]hexane system. wikipedia.orgwikipedia.orgd-nb.info This reaction typically involves the treatment of a 2-aminomethylbicyclo[2.2.1]heptane derivative with a source of nitrous acid, leading to the formation of a diazonium ion which then undergoes rearrangement with expulsion of nitrogen gas.

Specifically, the Tiffeneau-Demjanov rearrangement of a 1-aminomethyl-cycloalkanol with nitrous acid leads to an enlarged cycloketone. wikipedia.orgd-nb.info While direct synthesis of this compound via this method is less commonly reported, the rearrangement of suitable 2-aminobicyclo[2.2.1]heptane derivatives can lead to bicyclo[2.1.1]hexane-2-carboxaldehyde, which can be subsequently oxidized to the desired carboxylic acid. The regioselectivity of the rearrangement is a key consideration in this approach. wikipedia.org

Stereoselective and Enantioselective Synthesis

The control of stereochemistry is paramount in the synthesis of biologically active molecules. The development of stereoselective and enantioselective methods to access this compound and its derivatives is therefore of high importance.

Control of Absolute Configuration in Bicyclic Architectures

Achieving control over the absolute configuration of the bicyclo[2.1.1]hexane core has been a significant challenge. Recent advances have focused on asymmetric catalysis to set the desired stereochemistry.

One successful strategy involves the use of chiral auxiliaries. For instance, the diastereoselective synthesis of trisubstituted cubanes, which are structurally related to bicyclic systems, has been achieved using a chiral auxiliary, demonstrating the potential of this approach for controlling stereochemistry in complex bridged systems. wikipedia.org

Another powerful approach is the use of chiral catalysts in cycloaddition reactions. Enantioselective [2+2] photocycloadditions have been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. nih.gov These reactions often employ a chiral Lewis acid catalyst that can control the stereochemical outcome of the cycloaddition. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Diastereoselective Approaches to Substituted Bicyclo[2.1.1]hexanes

Diastereoselective synthesis of substituted bicyclo[2.1.1]hexanes allows for the precise arrangement of multiple substituents on the bicyclic scaffold. Cycloaddition reactions are a cornerstone of these strategies.

Formal [2π + 2σ] cycloadditions of bicyclo[1.1.0]butanes with various alkenes have been shown to produce highly substituted bicyclo[2.1.1]hexanes with excellent diastereoselectivity. chemrxiv.org For example, a BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes provides access to functionalized spiro-bicyclo[2.1.1]hexanes with high regioselectivity and diastereoselectivity. chemrxiv.org

Furthermore, the diastereoselective functionalization of pre-existing bicyclo[2.1.1]hexane intermediates is another important strategy. For instance, the C-H functionalization of a bicyclo[2.1.1]hexane carboxylic acid derivative using a directing group has been shown to proceed with good control of diastereoselectivity, allowing for the introduction of aryl groups at specific positions. nih.gov

Synthetic Challenges and Advancements in Scalability

One of the primary challenges in scaling up photochemical reactions, such as the crossed [2+2]-cycloaddition of 1,5-dienes, is the requirement for specialized and often energy-intensive equipment like mercury lamps. nih.gov Such setups can be difficult to manage on a large scale.

Recent advancements have focused on developing more scalable and milder reaction conditions. For example, the photochemical Wolff rearrangement to produce this compound has been successfully performed on a gram scale. nih.gov Similarly, a copper-catalyzed cycloaddition reaction has been demonstrated to be scalable to the 2.0 mmol scale, yielding over a gram of the desired bicyclo[2.1.1]hexane product. nih.gov The development of flow chemistry approaches for photochemical reactions also holds promise for improving scalability and safety.

The optimization of reaction sequences to minimize purification steps and utilize readily available starting materials is another key aspect of improving scalability. The synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones from commercially available 3-oxocyclobutane-1-carboxylic acid is an example of a strategy that considers the practicality of the starting materials. acs.orgnih.gov The development of robust and efficient multi-gram and even kilogram-scale syntheses of key bicyclic building blocks is a crucial step towards their broader application in industry. d-nb.infomarquette.edu

Management of Angular Strain during Ring Closure

The bicyclo[2.1.1]hexane system is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.org This inherent instability, known as angle strain or Baeyer strain, must be effectively managed during the key ring-closing step of its synthesis. wikipedia.orgcutm.ac.in The strain energy of the bicyclo[2.1.1]hexane core is considerable, estimated to be around 35 kcal/mol. Several sophisticated strategies have been devised to overcome this thermodynamic barrier.

Strain-Release Cycloadditions: A prominent and powerful strategy involves the use of even more strained precursors, primarily bicyclo[1.1.0]butanes (BCBs). acs.org BCBs possess a very high strain energy (approximately 60 kcal/mol), which provides a strong thermodynamic driving force for reactions that lead to the formation of the less, yet still strained, bicyclo[2.1.1]hexane ring system. researchgate.net This process, often a formal [2π+2σ] cycloaddition, effectively channels the strain energy of the starting material to facilitate the desired transformation. acs.orgnih.gov These reactions can be initiated by various means, including photochemistry, Lewis acids, or transition metal catalysis, allowing for the reaction of BCBs with a range of partners like alkenes, imines, and chalcones to construct the BCH core. acs.orgnih.govrsc.org The enhanced electronic delocalization within the three-membered rings of BCBs contributes to a lower transition state energy, an effect that works in concert with strain release to drive the reaction forward. acs.orgnih.gov

Intramolecular [2+2] Photocycloaddition: Another major pathway to the bicyclo[2.1.1]hexane skeleton is the intramolecular [2+2] photocycloaddition of specifically configured 1,5-dienes. rsc.orgrsc.orgchemrxiv.org In this approach, irradiation with light excites the diene, promoting the formation of the critical cyclobutane (B1203170) ring that defines the bicyclic system. nih.gov The success of this method hinges on the "rule of five," which predicts that a 1,5-diene will preferentially form a five-membered ring during the initial bond formation of the diradical intermediate, leading to the "crossed" bicyclo[2.1.1]hexane product instead of the "straight" bicyclo[2.2.0]hexane isomer. nih.gov This regioselectivity is crucial for managing the formation of the strained ring system in a controlled manner.

Alternative Rearrangement Strategies: Other innovative methods have been developed that circumvent direct cycloaddition. One such approach involves a sequential SmI2-mediated transannular pinacol coupling of cyclobutanedione derivatives, followed by an acid-catalyzed pinacol rearrangement. acs.orgnih.gov This two-step process allows for the construction of the bicyclic system through a less direct but effective pathway, managing strain through a series of controlled bond formations and skeletal rearrangements. acs.orgnih.gov

Regioselectivity and Functional Group Compatibility in Synthesis

Achieving precise control over the placement of substituents (regioselectivity) and ensuring that various functional groups can withstand the reaction conditions (functional group compatibility) are paramount for creating a diverse range of bicyclo[2.1.1]hexane derivatives for applications in drug discovery.

Regioselectivity: The synthetic route chosen profoundly influences the regiochemical outcome.

In intramolecular [2+2] photocycloadditions , the substitution pattern on the 1,5-diene precursor dictates the final placement of functional groups on the bicyclic product. chemrxiv.org Interestingly, the regioselectivity can be dramatically altered by the nature of the substituents. For instance, while an unsubstituted dioxenone-alkene substrate yields the expected "crossed" bicyclo[2.1.1]hexane product, the introduction of certain functionalized alkenes can cause a complete reversal, leading exclusively to the "straight" bicyclo[2.2.0]hexane adducts. nih.gov

In strain-release reactions of BCBs , regioselectivity is controlled by the nature of the BCB and its reaction partner. Catalyst control has emerged as a sophisticated tool for directing these reactions. For example, a chemodivergent synthesis has been developed where a Cu(I) catalyst promotes a formal cycloaddition to selectively furnish bicyclo[2.1.1]hexanes, while a Au(I) catalyst uniquely facilitates an addition-elimination pathway to yield cyclobutenes from the same starting materials. nih.gov

Functional Group Compatibility: Modern synthetic methods for bicyclo[2.1.1]hexane derivatives exhibit remarkable functional group tolerance, which is essential for building complex molecules. researchgate.net Many protocols are compatible with a wide array of functionalities on the precursors. This compatibility minimizes the need for extensive use of protecting groups, thereby streamlining the synthetic sequence. The table below showcases the tolerance of various synthetic methods towards different functional groups.

Synthetic MethodTolerated Functional Groups on Aromatic RingsOther Tolerated GroupsYield Range (%)Reference
HFIP-promoted [2π+2σ] cycloaddition of BCBs with α-cyano chalcones-Me, -F, -Cl, -Br, -Ph, -CF₃, -NO₂, -CNPhenolic -OH, Naphthyl, Thienyl64-96 rsc.org
Cu(I)-catalyzed cycloaddition of BCBs with azadienesElectron-donating and electron-withdrawing groups (e.g., -OMe, -F, -Cl)Naphthyl, Weinreb amide, Imidazolidin-2-one, Morpholine/Pyrrolidine (B122466) amides50-96 nih.gov
Au/Sc relay-catalyzed cycloaddition of BCBs with alkynyl alcohols-OMe, -Me, -F, -Cl, -Br, -CN, -CF₃Naphthyl, Thienyl, Aliphatic alcohols72-96 acs.org
Ti-catalyzed radical-relay [2σ+2π] cycloaddition of BCBs with 1,3-dienesBroad substrate scope with good functional group compatibilityAryl vinyl groupsGood to excellent researchgate.net
Visible light-driven [2+2] cycloaddition of gem-difluoro-1,5-dienes-gem-difluoro groups, esters, quinoloneGood to excellent rsc.org

Development of Gram and Kilogram Scale Preparations

The transition from laboratory-scale discovery to practical application in medicinal chemistry necessitates the development of robust and scalable synthetic routes. Several methods for preparing bicyclo[2.1.1]hexane derivatives have been successfully scaled to produce gram and even kilogram quantities.

A key strategy for large-scale synthesis involves optimizing reaction conditions to be amenable to process chemistry. For example, a previously reported protocol for an N-Boc-4-hydroxymethyl-2,4-methanoproline was re-established and adjusted for kilogram-scale production, successfully yielding 0.7 kg of a key building block in a single run. nuph.edu.ua This was achieved by optimizing starting materials and avoiding cumbersome purification steps like ion-exchange chromatography. nuph.edu.ua

Photochemical reactions, while powerful, can be challenging to scale up. chemrxiv.org However, the use of continuous flow reactors has emerged as a solution. Mykhailiuk and coworkers developed a high-yielding photocycloaddition in a flow system to produce one kilogram of a benzoyl-protected methanoproline derivative. rsc.org This approach not only allows for safe and efficient irradiation of larger reaction volumes but also facilitates the removal of solvents and photocatalysts by distillation. rsc.org Similarly, gram-scale synthesis of fluorinated bicyclic compounds has been implemented using continuous flow processes. d-nb.info

Other notable examples of scalable syntheses have been reported, demonstrating the increasing accessibility of these valuable scaffolds.

Compound TypeScale AchievedKey ReactionGlobal Yield / NotesReference
1,2-disubstituted bicyclo[2.1.1]hexaneGram-scaleIntramolecular [2+2] photocycloadditionSynthesized from acetophenone rsc.org
1,2-disubstituted bicyclo[2.1.1]hexan-2-one>10 g scale demonstrated (4.5 g product)Visible-light [2+2] photocycloaddition40% global yield over 5 steps chemrxiv.org
2-Azabicyclo[2.1.1]hexane derivativeKilogram-scaleReduction and cyclization sequenceEnables large-scale access to 2-aza-BCH scaffolds rsc.org
Multifunctionalized bicyclo[2.1.1]hexanes2.0 mmol scale demonstratedCu(I)-catalyzed cycloadditionDemonstrates scalability of the chemodivergent process nih.gov
Functionalized 1,2-dihydroisoquinolinesGram-scaleReformatsky reactionDemonstrates high functional group tolerance on a larger scale rsc.org

These advancements in managing ring strain, controlling selectivity, and enabling large-scale production have made this compound and its derivatives increasingly accessible building blocks for the development of next-generation therapeutics.

Chemical Reactivity and Derivatization of Bicyclo 2.1.1 Hexane 2 Carboxylic Acid

Fundamental Reaction Pathways of the Carboxylic Acid Moiety

The carboxylic acid functional group in bicyclo[2.1.1]hexane-2-carboxylic acid is a versatile handle for various chemical modifications, including oxidation, reduction, and substitution reactions. These transformations are crucial for synthesizing a wide array of derivatives with tailored properties.

Oxidation Reactions and Derivative Formation

The carboxylic acid moiety itself is already in a high oxidation state. However, the adjacent bicyclic core can undergo oxidative functionalization. More commonly, the carboxylic acid is converted into derivatives that can participate in oxidative processes. For instance, the conversion to a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester, allows for decarboxylative functionalization under photoinduced conditions. acs.org

One notable oxidation reaction involves the conversion of a related bicyclo[2.1.1]hexane derivative. The aldehyde homolog of this compound can be oxidized to the corresponding carboxylic acid using Pinnick's conditions (sodium chlorite (B76162) and a phosphate (B84403) buffer). rsc.orgresearchgate.net This method provides a quantitative yield and is a key step in creating a handle for further diversification. rsc.org

Reduction Reactions to Alcohols and Alkanes

The carboxylic acid group of this compound can be readily reduced to the corresponding primary alcohol. nih.gov This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride or by a two-step procedure involving conversion to an ester followed by reduction. The resulting alcohol, bicyclo[2.1.1]hexan-2-ylmethanol, serves as a valuable intermediate for further functionalization.

For instance, the reduction of a 2-azabicyclo[2.1.1]hexane derivative bearing a carboxylic acid at the 3-position selectively yields the corresponding hydroxymethyl derivative in high yield. acs.org While not a direct reduction of the title compound, this demonstrates the feasibility of such transformations within this bicyclic system.

Substitution Reactions on the Bicyclic Core

Direct substitution on the saturated bicyclic core of this compound is challenging due to the high C-H bond dissociation energies. However, functionalization can be achieved through strategic synthetic routes. C–H functionalization has been explored on related bicyclo[2.1.1]hexane systems, often requiring directing groups to achieve selectivity. nih.gov For example, the use of an 8-aminoisoquinoline (B1282671) directing group has enabled palladium-catalyzed C–H arylation on a bicyclo[2.1.1]hexane amide derivative. nih.gov

Functionalization and Diversification Strategies

The true synthetic utility of this compound lies in its ability to be converted into a variety of other functional groups, paving the way for the creation of diverse molecular architectures.

Conversion to Amides and Esters

The carboxylic acid group is readily converted to amides and esters through standard coupling procedures. rsc.org Esterification can be performed by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. nih.gov For example, treatment of 1-phenylthis compound with an alcohol in the presence of an acid catalyst would yield the corresponding ester.

Amide bond formation is a cornerstone of medicinal chemistry and is easily achieved with this compound. semanticscholar.org Reaction with an amine in the presence of a coupling agent like HATU or EDC provides the corresponding amide in good yield. nih.gov This reaction is crucial for incorporating the bicyclo[2.1.1]hexane scaffold into larger molecules, such as potential drug candidates. For instance, amide coupling of a bicyclo[2.1.1]hexane carboxylic acid with an appropriate aniline (B41778) derivative has been used to synthesize analogs of bioactive compounds. semanticscholar.org

Decarboxylative Coupling Reactions

Decarboxylative coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can participate in such reactions, often proceeding through a radical intermediate. nih.gov

A notable example is the decarboxylative Minisci heteroarylation, where a free carboxylic acid is directly coupled with a heteroarene. researchgate.net This method has been successfully applied to the related 2-oxa-bicyclo[2.1.1]hexane system, suggesting its potential applicability to this compound. researchgate.net Another important decarboxylative reaction is the Curtius rearrangement, which converts the carboxylic acid, via an acyl azide (B81097) intermediate, into an isocyanate. rsc.orgnih.gov This isocyanate can then be trapped with various nucleophiles to generate amines, ureas, and carbamates. acs.orgnih.gov This strategy has been employed in the synthesis of saturated analogs of fungicides. nih.gov

Direct C-H Functionalization of the Bicyclic System

Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules, and the bicyclo[2.1.1]hexane system has been a subject of such investigations. Research has primarily focused on transition-metal-catalyzed approaches to selectively activate and functionalize the C-H bonds of this strained scaffold.

Palladium-catalyzed C-H functionalization has been successfully applied to bicyclo[2.1.1]hexane systems, often employing a directing group to control regioselectivity. For instance, the carboxylic acid moiety of this compound can be converted to an amide that can direct a palladium catalyst to a specific C-H bond. The general mechanism for such a directed C-H functionalization can proceed through different catalytic cycles, primarily the Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles.

In a typical Pd(II)/Pd(0) cycle, the process begins with the coordination of the directing group to the Pd(II) catalyst, followed by C-H activation to form a cyclometalated intermediate. This intermediate can then react with a coupling partner, and subsequent reductive elimination yields the functionalized product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the cycle. nih.govsnnu.edu.cnnih.gov

Alternatively, the reaction can proceed via a Pd(II)/Pd(IV) pathway. After the formation of the initial cyclometalated Pd(II) complex, an oxidant can promote the oxidation of the metal center to Pd(IV). Reductive elimination from this high-valent palladium species then furnishes the C-O, C-C, or other C-X bond, regenerating the Pd(II) catalyst. nih.govsnnu.edu.cn

A notable advancement in the direct functionalization of saturated bicyclic systems is the iridium-catalyzed borylation of tertiary C-H bonds. This method has been applied to bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes (BCHs), allowing for the selective functionalization of the bridgehead C-H bond. chemrxiv.org This reaction is significant as it does not require a directing group and targets a typically unreactive C(sp³)-H bond. Mechanistic studies suggest that the turnover-limiting step is the isomerization of a seven-coordinate iridium intermediate, rather than the C-H bond cleavage itself. chemrxiv.org

Table 1: Examples of Direct C-H Functionalization on Bicycloalkane Systems

Catalyst SystemSubstrate TypeFunctionalizationKey Mechanistic FeatureReference
Pd(OAc)₂ / LigandAmide derivative of bicycloalkaneArylation, AcetoxylationDirecting group-assisted C-H activation via Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle nih.govsnnu.edu.cnnih.gov
[Ir(COD)(OMe)]₂ / LigandBicyclo[2.1.1]hexaneBorylationUndirected borylation of tertiary bridgehead C-H bond chemrxiv.org

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms for the synthesis and modification of this compound is crucial for optimizing existing methods and developing new synthetic routes. Key transformations include cycloadditions to form the bicyclic core and rearrangements that alter the ring system.

Mechanistic Investigations of Cycloaddition Processes

The construction of the bicyclo[2.1.1]hexane skeleton is often achieved through cycloaddition reactions. Intramolecular [2+2] photocycloaddition of 1,5-dienes is a common method. researchgate.netnih.gov The mechanism involves the photochemical excitation of the diene to a singlet or triplet excited state, which then undergoes a concerted or stepwise cycloaddition to form the bicyclic system.

Another powerful approach is the [2σ+2π] cycloaddition between a bicyclo[1.1.0]butane (BCB) and an alkene. nih.govdiva-portal.org The mechanism can be initiated by thermal activation, direct photoexcitation, or through the use of a photocatalyst. In a photocatalytic cycle, a photosensitizer absorbs light and transfers energy to the BCB, promoting the cleavage of the central C-C bond to form a diradical intermediate. This diradical is then trapped by an alkene in a stepwise manner to afford the bicyclo[2.1.1]hexane product. nih.gov Recent studies have also explored catalyst-controlled divergent syntheses, where the choice of a Cu(I) or Au(I) catalyst can selectively lead to either a bicyclo[2.1.1]hexane or a cyclobutene (B1205218) from the same starting materials. nih.gov DFT calculations have shown that the geometry of the metal complex intermediate plays a crucial role in determining the reaction pathway. nih.gov

Pathways of Pinacol (B44631) Rearrangements and Ring Contractions

Ring contraction and rearrangement reactions are pivotal in the synthesis of functionalized bicyclo[2.1.1]hexane derivatives. A significant example of a ring contraction is the Wolff rearrangement . This reaction is instrumental in synthesizing this compound from a norbornane (B1196662) precursor. The process starts with an α-diazoketone, which upon photolysis or thermolysis, loses dinitrogen to form a highly reactive α-ketocarbene. wikipedia.orgthieme-connect.de This carbene undergoes a 1,2-rearrangement where a carbon of the ring migrates, leading to the formation of a ketene (B1206846) intermediate with a contracted ring system. wikipedia.orgthieme-connect.dersc.orgresearchgate.net The ketene is then trapped by a nucleophile, such as water, to yield the corresponding carboxylic acid. wikipedia.orgthieme-connect.de

The Pinacol rearrangement has been employed to synthesize substituted bicyclo[2.1.1]hexan-2-ones, which are valuable precursors to other derivatives. researchgate.netchemistryviews.orgacs.orgresearchgate.netnih.govnih.gov This reaction typically involves the acid-catalyzed rearrangement of a vicinal diol (a 1,2-diol). In the context of bicyclic systems, a transannular pinacol coupling can first generate a bicyclo[2.1.1]hexane-1,2-diol. chemistryviews.orgacs.orgresearchgate.netnih.govnih.gov Upon treatment with an acid, one of the hydroxyl groups is protonated and leaves as a water molecule, generating a carbocation. This is followed by the migration of an adjacent carbon atom to the carbocation center, which relieves ring strain and results in the formation of a ketone. researchgate.netchemistryviews.orgacs.orgresearchgate.netnih.govnih.gov The regioselectivity of the migration is influenced by the stability of the resulting carbocation and the migratory aptitude of the neighboring groups.

Table 2: Mechanistic Overview of Key Transformations

TransformationStarting MaterialKey IntermediateProduct TypeMechanistic NotesReferences
Wolff Rearrangementα-Diazoketone on a bicyclo[2.2.1]heptane scaffoldα-Ketocarbene, KeteneThis compound derivativeRing contraction via 1,2-rearrangement. wikipedia.orgthieme-connect.dersc.orgresearchgate.net
[2+2] Photocycloaddition1,5-DieneExcited state dieneBicyclo[2.1.1]hexaneIntramolecular cycloaddition. researchgate.netnih.gov
[2σ+2π] CycloadditionBicyclo[1.1.0]butane and alkeneDiradicalBicyclo[2.1.1]hexaneCan be initiated thermally, photochemically, or by a catalyst. nih.govdiva-portal.orgnih.gov
Pinacol RearrangementBicyclo[2.1.1]hexane-1,2-diolCarbocationBicyclo[2.1.1]hexan-2-oneAcid-catalyzed 1,2-rearrangement. researchgate.netchemistryviews.orgacs.orgresearchgate.netnih.govnih.gov

Structural and Stereochemical Investigations of Bicyclo 2.1.1 Hexane 2 Carboxylic Acid

Analysis of the Rigid Bicyclic Framework

The defining feature of bicyclo[2.1.1]hexane-2-carboxylic acid is its constrained and rigid bicyclic core. This framework is composed of a cyclobutane (B1203170) ring fused with a cyclopropane (B1198618) ring, resulting in a compact and sterically demanding structure.

Conformation and Strain Energy of the Fused Ring System

The bicyclo[2.1.1]hexane system exists in a highly strained conformation. The fusion of the cyclobutane and cyclopropane rings forces the bond angles to deviate significantly from the ideal tetrahedral or trigonal planar geometries, leading to substantial angle and torsional strain. The bridgehead carbons, where the rings are fused, are particularly notable for their acute bond angles. This inherent strain energy is a key determinant of the molecule's reactivity and has been a subject of computational and experimental studies. The rigid nature of the scaffold limits its conformational flexibility, meaning it largely exists in a single, well-defined shape.

The strain energy of the bicyclo[2.1.1]hexane core is a critical factor in its synthetic accessibility and chemical behavior. For instance, the strain can be harnessed in ring-opening reactions to generate other complex molecular architectures.

Stereochemical Assignment and Chiral Properties

The presence of stereocenters in this compound introduces the element of chirality, a crucial aspect in its interaction with other chiral molecules, particularly in biological systems.

Determination of Stereochemistry in Synthetic Products

The synthesis of bicyclo[2.1.1]hexane derivatives can lead to the formation of multiple stereoisomers. nih.gov The control and determination of the stereochemistry of these products are paramount. Various synthetic strategies have been developed to achieve stereocontrol, including diastereoselective reactions where the existing stereochemistry of a starting material directs the formation of a specific new stereocenter. nih.gov For instance, nucleophilic attack on a ketone derivative of the bicyclo[2.1.1]hexane system often occurs from the less sterically hindered convex face, leading to a single diastereomer. nih.gov

The precise stereochemistry of synthetic products is typically confirmed through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, which provides unambiguous structural information. rsc.org

Chiral Center Characterization

This compound possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. The biological activity of these enantiomers can differ significantly, making their separation and characterization essential. researchgate.net Chiral resolution techniques, such as the use of chiral resolving agents like (S)-(−)-α-methyl-benzylamine, can be employed to separate the enantiomers. rsc.org Chiral High-Performance Liquid Chromatography (HPLC) is another powerful method for the analytical and preparative separation of enantiomers. The absolute configuration of the separated enantiomers can then be determined using methods like X-ray crystallography of a single enantiomer or by comparing their optical rotation to known standards.

Advanced Structural Elucidation Techniques for Derivatives

The structural elucidation of this compound and its derivatives relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for determining the connectivity and relative stereochemistry of these molecules. researchgate.net Techniques like COSY, HSQC, and HMBC help to establish the relationships between protons and carbons within the complex bicyclic framework.

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a crystalline compound. rsc.org It allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers, offering unparalleled insight into the molecule's solid-state conformation.

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound. nih.gov Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to predict and understand the structural and energetic properties of bicyclo[2.1.1]hexane derivatives. nih.gov These computational methods can provide insights into conformational preferences, strain energies, and reaction mechanisms that complement experimental data.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀O₂ nih.gov
Molecular Weight126.15 g/mol nih.gov
IUPAC NameThis compound nih.gov
Canonical SMILESC1C2CC1C(C2)C(=O)O nih.gov
InChIKeyYHSABULRFDYNFA-UHFFFAOYSA-N nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺127.07536130.5
[M+Na]⁺149.05730136.3
[M-H]⁻125.06080130.7
Data predicted using CCSbase. uni.lu

Advanced Spectroscopic and Analytical Characterization for Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of organic molecules in solution. For bicyclo[2.1.1]hexane-2-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign the proton and carbon signals unambiguously and to understand the spatial relationships between different parts of the molecule.

¹H NMR Studies for Proton Environment Analysis

For instance, in (±)-1-(4-Fluorophenyl)this compound, the proton of the carboxylic acid appears as a broad singlet at approximately 11.85 ppm in DMSO-d6. The bicyclic protons exhibit complex multiplets in the range of 1.60 to 2.97 ppm. The proton attached to the carbon bearing the carboxylic acid group (H2) in the phenyl derivative is observed as a doublet of doublets of doublets (ddd) at 2.97 ppm, indicating coupling with multiple neighboring protons. researchgate.net The bridgehead protons and the methylene (B1212753) bridge protons will have characteristic chemical shifts and coupling constants that reflect their unique dihedral angles within the rigid bicyclic system.

A commercial supplier suggests that the bridgehead proton signals for the parent compound are expected between δ 1.5–2.5 ppm.

Table 1: Representative ¹H NMR Data for Bicyclo[2.1.1]hexane Derivatives

CompoundSolventChemical Shift (δ ppm) and MultiplicityAssignment
1-phenylthis compoundDMSO-d611.84 (s, 1H)-COOH
7.14-7.31 (m, 5H)Phenyl-H
2.97 (ddd, J = 9.0, 4.3, 1.5 Hz, 1H)H-2
2.46 (tt, J = 2.8, 1.4 Hz, 1H)Bridgehead-H
1.56-2.18 (m, 6H)Other bicyclic-H
(±)-1-(4-Fluorophenyl)this compoundDMSO-d611.85 (s, 1H)-COOH
7.09-7.20 (m, 4H)Phenyl-H
2.97 (dd, J=8.8, 3.9 Hz, 1H)H-2
1.60-2.45 (m, 8H)Other bicyclic-H

This table is based on data from published research and is intended to be representative. Actual chemical shifts can vary based on experimental conditions.

¹³C NMR Studies for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carboxyl carbon is readily identified by its characteristic downfield chemical shift. The strained nature of the bicyclic system significantly influences the chemical shifts of the skeletal carbons.

In the case of 1-phenylthis compound, the carboxyl carbon resonates at 176.04 ppm in DMSO-d6. The carbons of the bicyclic core appear in the range of approximately 33 to 58 ppm. For example, the carbon attached to the phenyl group (C1) is at 57.47 ppm, while the carbon bearing the carboxylic acid (C2) is at 47.20 ppm. The remaining bridgehead and methylene bridge carbons have distinct signals at 46.31, 37.55, 34.48, and 33.91 ppm.

Table 2: Representative ¹³C NMR Data for Bicyclo[2.1.1]hexane Derivatives

CompoundSolventChemical Shift (δ ppm)Assignment
1-phenylthis compoundDMSO-d6176.04-COOH
125.91-142.08Phenyl-C
57.47C-1
47.20C-2
46.31, 37.55, 34.48, 33.91Other bicyclic-C

This table is based on data from published research and is intended to be representative. Actual chemical shifts can vary based on experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

While specific 2D NMR data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for unambiguous assignment of the ¹H and ¹³C signals.

A COSY spectrum would reveal the proton-proton coupling network, allowing for the tracing of connections between adjacent protons in the bicyclic system. For instance, it would confirm the coupling between the H2 proton and its neighbors on the cyclobutane (B1203170) ring.

An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing a definitive link between the ¹H and ¹³C assignments. This would be crucial in distinguishing between the various methylene and methine signals in the complex aliphatic region of the spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could further elucidate the through-space proximity of protons, confirming the stereochemistry of the carboxylic acid group relative to the bicyclic framework.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and investigating the fragmentation pathways of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

The ESI mass spectrum of a related derivative, 1-phenylthis compound, shows the deprotonated molecule [M-H]⁻ at an m/z of 201.2, which aligns with its theoretical mass. For the parent compound, the predicted m/z for the protonated molecule [M+H]⁺ is 127.07536, and for the deprotonated molecule [M-H]⁻ is 125.06080. uni.lu

The fragmentation of bicyclic carboxylic acids under mass spectrometric conditions can be complex. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). The rigid bicyclic structure of this compound would likely lead to characteristic fragmentation patterns resulting from ring strain release. Detailed analysis of the fragmentation ions would provide further confirmation of the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺127.07536
[M+Na]⁺149.05730
[M-H]⁻125.06080
[M+H-H₂O]⁺109.06534

Data predicted by computational methods. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification (Beyond Basic ID)

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

A strong, broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. A commercial supplier notes an expected carbonyl stretch at approximately 1700 cm⁻¹ for this compound.

The C-O stretching and O-H bending vibrations of the carboxylic acid will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibrations of the bicyclic framework will appear around 2850-3000 cm⁻¹. The unique strained ring system may also give rise to subtle shifts in the positions and intensities of these bands compared to more flexible acyclic or monocyclic carboxylic acids, providing further structural clues.

Table 4: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2500-3300O-H stretch (carboxylic acid dimer)Strong, Broad
2850-3000C-H stretch (aliphatic)Medium-Strong
~1700C=O stretch (carboxylic acid)Strong, Sharp
~1400-1440O-H bend (in-plane)Medium
~1210-1320C-O stretchStrong
~920O-H bend (out-of-plane)Medium, Broad

This table presents expected ranges for the specified functional groups.

Computational and Theoretical Studies of Bicyclo 2.1.1 Hexane 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of bicyclo[2.1.1]hexane-2-carboxylic acid. These methods help in understanding the distribution of electrons within the molecule, which in turn dictates its chemical behavior. The presence of the bicyclo[2.1.1]hexane core, a rigid and strained framework, significantly influences the electronic environment of the carboxylic acid group.

Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties of bicyclo[2.1.1]hexane derivatives. For instance, studies on related systems have provided insights into how the geometric distortions inherent in the bicyclic scaffold can lead to unique electronic characteristics, such as diradicaloid character. researchgate.net This inherent electronic feature can be a key factor in designing novel chemical reactions. researchgate.net

Furthermore, computational models can predict various electronic descriptors. While specific data for the parent carboxylic acid is not extensively detailed in the provided results, related substituted versions offer a glimpse into the typical values that can be calculated.

Table 1: Predicted Electronic Properties of a Bicyclo[2.1.1]hexane Derivative

Property Predicted Value
XlogP (predicted) 1.3

Note: This data is for the parent this compound and provides an estimation of its lipophilicity.

Strain Energy Analysis and Bond Angle Deformation Studies

A defining characteristic of the bicyclo[2.1.1]hexane system is its significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry of sp³ hybridized carbon atoms. The compact nature of the fused ring system forces the bridgehead carbons into a highly constrained environment.

The strain energy of the bicyclo[2.1.1]hexane core is a subject of computational analysis. For example, the strain energy of a derivative, 1-(4-Methoxyphenyl)this compound, is noted to be approximately 25 kcal/mol, which influences its reactivity. Another source indicates significant angular strain due to the compact geometry, with a bridgehead angle of about 85°. The bond angles at the bridgehead carbons can be as acute as 60°, leading to substantial angle strain. smolecule.com This high degree of strain is a driving force for certain chemical transformations. nih.gov

Table 2: Geometric Parameters of the Bicyclo[2.1.1]hexane Scaffold

Parameter Description Typical Value
Bridgehead Angle The C-C-C angle at the bridgehead carbon. ≈ 85°

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling plays a crucial role in understanding the mechanisms of reactions involving this compound and its derivatives. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and stereochemical outcome of a reaction.

For example, the synthesis of bicyclo[2.1.1]hexanes through photochemical cycloadditions has been rationalized using theoretical models. Density Functional Theory (DFT) calculations have been used to investigate the transition states of Lewis acid-catalyzed intramolecular crossed [2+2] photocycloadditions to form 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org These models help to explain the observed enantioselectivity of the reaction. chemrxiv.org

In another instance, the mechanism of a photoinduced intermolecular [2σ + 2π] cycloaddition reaction between bicyclo[1.1.0]butanes and alkenes to form bicyclo[2.1.1]hexanes was elucidated using dispersion-corrected DFT. researchgate.net These computational studies provide detailed mechanistic insights that are critical for optimizing reaction conditions and expanding the scope of these synthetic methods. researchgate.net

Conformational Analysis through Computational Methods

The rigid bicyclic framework of this compound severely restricts its conformational freedom. However, the orientation of the carboxylic acid substituent can still be subject to computational analysis. Understanding the preferred conformations is vital, especially when these molecules are designed as mimics of other structures in biological systems.

Computational methods have been used to study the conformational preferences of dipeptides containing a bicyclo[2.1.1]hexane-based amino acid, revealing a near-equal ratio of trans and cis conformers. rsc.org Modeling studies have also been instrumental in comparing the conformation of bicyclo[2.1.1]hexane derivatives to other molecules, such as the endogenous ligand glutamate, to understand their activity at biological receptors. acs.org

Furthermore, exit vector analysis, a computational tool, has been used to compare the geometric parameters of 1,2-disubstituted bicyclo[2.1.1]hexanes with those of ortho-substituted benzene (B151609) rings. nih.gov This analysis helps in designing bicyclo[2.1.1]hexane derivatives as saturated bioisosteres of aromatic compounds, which is a significant application in medicinal chemistry. nih.gov The dihedral angle of a 1,2-disubstituted bicyclo[2.1.1]hexane was found to be 58°, significantly different from the 0° of a comparable ortho-substituted benzene derivative, highlighting the distinct three-dimensional structure imparted by the bicyclic core. researchgate.net

Applications and Utility in Organic Synthesis and Materials Science

Bicyclo[2.1.1]hexane-2-carboxylic Acid as a Synthetic Building Block

The strained bicyclic nature of this compound makes it a valuable starting point for creating complex organic structures and exploring three-dimensional chemical space.

This compound is a key component in the synthesis of intricate molecular frameworks. evitachem.com The carboxylic acid functional group can be readily converted into other groups like amides and esters, or reduced to an alcohol, allowing for its incorporation into larger molecules. nih.gov Its rigid structure helps control the spatial arrangement of these attached groups. nih.gov This building block is particularly useful for creating polysubstituted bicyclo[2.1.1]hexanes, which can be challenging to synthesize through other methods but offer new avenues for molecular design. rsc.orgrsc.org Recent advancements, such as photocatalytic cycloadditions and catalyst-controlled divergent synthesis, have expanded the ability to create a wide variety of substituted bicyclo[2.1.1]hexane derivatives. nih.govrsc.org

Molecules with a high proportion of sp3-hybridized carbon atoms, known as sp3-rich molecules, tend to have more three-dimensional shapes. This compound is an excellent starting material for creating such compounds. rsc.orgchemrxiv.org Its inherent three-dimensionality is a key feature, as it allows for the creation of molecules with potentially improved properties compared to flatter aromatic compounds. chemrxiv.orgorganic-chemistry.org Synthetic strategies, including photochemical [2+2] cycloadditions, have been developed to produce a variety of bicyclo[2.1.1]hexane-based structures, thereby expanding the accessible sp3-rich chemical space for research. rsc.orgresearchgate.netresearchgate.net The synthesis of an sp3-rich analog of the antiparasitic drug nitazoxanide (B1678950) highlights the potential of these building blocks. acs.orgacs.org

Scaffold Design in Non-Clinical Research

The conformationally constrained bicyclo[2.1.1]hexane framework is a valuable tool in designing molecules with specific shapes for non-clinical research applications.

A significant application of bicyclo[2.1.1]hexane derivatives is their use as bioisosteres, or substitutes, for aromatic rings like benzene (B151609). researchgate.net While aromatic rings are common in bioactive molecules, their flat structure can have drawbacks. nih.govsemanticscholar.org The three-dimensional bicyclo[2.1.1]hexane scaffold can mimic the spatial arrangement of substituents on a benzene ring while being a saturated, non-aromatic structure. nih.govsemanticscholar.orgrsc.org This substitution can lead to improved physical and chemical properties. For instance, 1,2-disubstituted bicyclo[2.1.1]hexanes have been successfully used as bioisosteres for ortho-substituted benzene rings. nih.govsemanticscholar.orgrsc.org Similarly, other substitution patterns on the bicyclo[2.1.1]hexane core can mimic meta- and polysubstituted benzene rings. rsc.orgrsc.org

Table 1: Bicyclo[2.1.1]hexane Analogs as Bioisosteres for Substituted Benzene Rings

Aromatic Ring Substitution Corresponding Bicyclo[2.1.1]hexane Analog Key Feature Mimicked
ortho 1,2-Disubstituted Spatial arrangement of adjacent substituents nih.govsemanticscholar.orgrsc.org
meta 1,3-Disubstituted or 1,4-Disubstituted Angular or linear separation of substituents rsc.org
Polysubstituted Bridge-substituted Mimics trisubstituted benzenes and explores novel 3D space rsc.orgrsc.org

The rigidity of the bicyclo[2.1.1]hexane scaffold is beneficial for creating molecular probes with fixed conformations. nih.gov This rigidity is important for studying how molecules bind to each other, as it can lead to stronger and more selective interactions. By using this scaffold, researchers can design probes that interact with specific biological targets. The defined geometry of the bicyclic system helps to lock the orientation of important chemical groups, which can improve the probe's effectiveness. nih.gov

Integration into Novel Architectures for Material Science Applications (Excluding Biological Context)

Table 2: Potential Material Science Applications of Bicyclo[2.1.1]hexane Scaffolds

Application Area Role of Bicyclo[2.1.1]hexane Scaffold Potential Material Property
Polymer Chemistry Introduction of rigid, 3D units into polymer chains Modified thermal and mechanical properties
Metal-Organic Frameworks (MOFs) Rigid organic linker Creation of porous materials with high surface area for adsorption dntb.gov.ua
Surface Science Anchoring unit for surface modification Controlled functionalization of surfaces

Future Directions and Emerging Research Opportunities

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary challenge in harnessing the full potential of the bicyclo[2.1.1]hexane scaffold has been its synthetic accessibility. rsc.orgrsc.org Historically, methods were often limited in scope, required harsh conditions, or were difficult to scale. rsc.org The future of this field is contingent on the development of synthetic routes that are not only efficient and high-yielding but also sustainable and scalable.

Recent breakthroughs have moved towards this goal, primarily through innovative catalytic and photochemical strategies. Visible-light-driven intramolecular crossed [2+2] photocycloadditions of styrene (B11656) derivatives, for instance, provide excellent yields of the bicyclic core using triplet energy transfer. organic-chemistry.orgacs.org This method is notable for its mild conditions and the use of environmentally benign solvents like acetone. organic-chemistry.org Another advanced strategy involves a catalyst-controlled chemodivergent synthesis using bicyclo[1.1.0]butane (BCB) amides and azadienes. nih.gov By switching between copper(I) and gold(I) catalysts, chemists can selectively produce either bicyclo[2.1.1]hexanes or cyclobutenes, showcasing a high degree of control and efficiency. nih.gov

Furthermore, photocatalytic cycloaddition reactions are providing unified access to bicyclo[2.1.1]hexanes with numerous distinct substitution patterns, an essential step for creating diverse molecular libraries. bohrium.com Researchers have also developed methods combining samarium(II) iodide-mediated pinacol (B44631) coupling with acid-catalyzed pinacol rearrangements to create a variety of 1-substituted bicyclo[2.1.1]hexan-5-ones. acs.org These modern approaches signify a clear trend towards milder reaction conditions, greater functional group tolerance, and improved atom economy, paving the way for the large-scale production needed for industrial applications. nih.govacs.org

Table 1: Comparison of Modern Synthetic Strategies for Bicyclo[2.1.1]hexane Scaffolds

Methodology Key Features Catalyst/Conditions Advantages Reference(s)
Visible Light-Driven [2+2] Photocycloaddition Intramolecular cyclization of styrene derivatives. Iridium-based photocatalyst, visible light (e.g., 414 nm). High yields (61-100%), mild conditions, scalable. organic-chemistry.orgacs.org
Cu(I)/Au(I) Chemodivergent Synthesis Reaction of bicyclo[1.1.0]butane amides with azadienes. Cu(I) for bicyclo[2.1.1]hexanes; Au(I) for cyclobutenes. High chemoselectivity, high efficiency, broad substrate scope. nih.gov
Photocatalytic [2π+2σ] Cycloaddition Coupling of bicyclo[1.1.0]butanes with aldehydes. Cobalt-promoted, visible light irradiation. Access to 2-oxabicyclo[2.1.1]hexanes, broad functional group tolerance. nih.gov
SmI₂-Mediated Cycloaddition Intermolecular coupling of olefins and bicyclo[1.1.0]butyl ketones. SmI₂, low catalyst loading (as low as 5 mol%). Highly atom-economical, broad substrate scope. manchester.ac.uk
Sequential Pinacol Coupling/Rearrangement Transannular pinacol coupling followed by acid-catalyzed rearrangement. SmI₂, then p-TsOH·H₂O. Access to 1-substituted bicyclo[2.1.1]hexan-5-ones. acs.org

Exploration of Uncharted Chemical Space through Novel Functionalization

Early research on bicyclo[2.1.1]hexanes often focused on bridgehead-substituted structures. While valuable, this only scratches the surface of the scaffold's potential. A major emerging research area is the synthesis of bridge-functionalized and polysubstituted derivatives, which opens up vast, unexplored chemical space. bohrium.com Accessing these more complex substitution patterns is critical for creating molecules that can mimic the spatial arrangement of ortho- and meta-substituted benzene (B151609) rings. researchgate.netresearchgate.net

Recent methodologies have enabled the synthesis of bicyclo[2.1.1]hexanes with up to 11 distinct substitution patterns from a single, simple protocol. bohrium.com This allows for the creation of saturated analogues of biologically relevant trisubstituted benzenes. bohrium.com The ability to install functional groups at the bridge positions is particularly challenging but offers significant opportunities for molecular design. bohrium.com

Beyond simple substitution, the concept of "skeletal editing" is emerging as a powerful tool. Researchers have demonstrated a strategy to "scaffold hop" from azabicyclo[2.1.1]hexanes (aza-BCHs) to bicyclo[1.1.1]pentanes (BCPs) through a nitrogen-deleting skeletal edit. escholarship.org This type of transformation, which converts one core scaffold into another, allows for efficient exploration of related but distinct regions of chemical space, a valuable tactic in drug discovery. escholarship.org The derivatization of the core structure through subsequent reactions, such as ring-expansions to form lactones and lactams, further broadens the accessible molecular diversity. rsc.org

Rational Design of New Bicyclo[2.1.1]hexane-based Scaffolds

The driving force behind much of the research into bicyclo[2.1.1]hexane is its potential as a bioisostere for flat, aromatic systems. chemrxiv.org The "escape from flatland" is a prevailing concept in medicinal chemistry, where three-dimensional, sp³-rich scaffolds are sought to improve properties like aqueous solubility, metabolic stability, and target specificity. nih.govescholarship.org Bicyclo[2.1.1]hexane is an ideal candidate, offering a rigid framework that can position substituents in a manner that mimics ortho- and meta-disubstituted benzenes while possessing superior physicochemical properties. researchgate.netchemrxiv.orgrsc.org

Rational design efforts are focused on creating new bicyclic scaffolds that can serve as patent-free, improved replacements for existing drugs. nih.govrsc.org For example, 1,2-disubstituted bicyclo[2.1.1]hexanes have been successfully designed, synthesized, and validated as bioisosteres of ortho-substituted benzenes, leading to saturated analogs of commercial fungicides with high activity. chemrxiv.orgrsc.org Similarly, 2,5-disubstituted variants have been developed as rigid mimics of 1,3-disubstituted cyclopentanes, another common motif in pharmaceuticals. rsc.org

Future design will increasingly incorporate heteroatoms into the bicyclic core. The synthesis of 2-azabicyclo[2.1.1]hexanes and 2-oxabicyclo[2.1.1]hexanes introduces polarity and hydrogen bonding capabilities, potentially improving solubility and metabolic profiles. nih.govrsc.orgrsc.org These heteroatomic scaffolds are being investigated as rigid replacements for medicinally relevant heterocycles like pyrrolidine (B122466) and tetrahydrofuran. rsc.org

Table 2: Property Comparison of Benzene vs. Bicyclo[2.1.1]hexane (BCH) Scaffolds

Property Benzene Ring (sp²-rich) Bicyclo[2.1.1]hexane Core (sp³-rich) Implication for Drug Design Reference(s)
Dimensionality Planar (2D) Three-Dimensional (3D) Offers new vector angles for substituent placement, potentially improving target binding. enamine.netchemrxiv.org
Metabolic Stability Prone to oxidative metabolism (e.g., epoxidation). Generally more resistant to metabolic degradation. Can lead to improved drug half-life and reduced toxicity. escholarship.org
Solubility Lower aqueous solubility due to nonpolar nature. Often exhibits improved aqueous solubility. Better bioavailability and formulation properties. nih.govescholarship.org
Chemical Space Well-explored, "flatland". Underexplored, novel 3D space. Opportunity for novel intellectual property and improved biological activity. rsc.orgacs.org
Bioisosterism N/A Can mimic ortho- and meta-substitution patterns. Allows for "scaffold hopping" to create novel analogs of known active compounds. researchgate.netchemrxiv.orgrsc.org

Interdisciplinary Research Avenues in Chemical Biology and Materials Science

The unique properties of bicyclo[2.1.1]hexane-based scaffolds are creating exciting opportunities at the interface of chemistry, biology, and materials science.

In chemical biology and medicinal chemistry , the primary application is the development of novel therapeutics and agrochemicals. chemrxiv.orgrsc.org By replacing the aromatic rings in known active compounds with bicyclo[2.1.1]hexane cores, researchers have created new, patent-free analogues of fungicides (Boscalid, Bixafen, Fluxapyroxad) that retain high antifungal activity. chemrxiv.orgrsc.org The rigid scaffold serves as a powerful tool to probe protein-ligand interactions, where the precise positioning of substituents can lead to enhanced biological activity and selectivity. escholarship.org Future work will likely see these scaffolds incorporated into a wider range of drug candidates targeting various diseases.

In materials science , the application of bicyclo[2.1.1]hexane derivatives is a more nascent but promising field. evitachem.com The rigid, well-defined structure of the scaffold makes it an interesting building block for creating novel polymers and crystalline materials. Its incorporation could influence the thermal stability, mechanical properties, and molecular packing of new materials. While less explored than its role in medicinal chemistry, the potential for bicyclo[2.1.1]hexane derivatives to contribute to the development of advanced materials represents a significant avenue for future research. nih.gov

Q & A

Basic: What are the primary synthetic routes for bicyclo[2.1.1]hexane-2-carboxylic acid, and what are their limitations?

Methodological Answer:
The synthesis typically involves constructing the bicyclo[2.1.1]hexane scaffold first, followed by carboxylation. Key approaches include:

  • Ring Contraction : Starting from bicyclo[2.2.1]heptane derivatives, as described by Paukstelis and Macharia (1973), where acid-catalyzed ring contraction yields bicyclo[2.1.1]hexane intermediates .
  • Photochemical Rearrangement : Homer et al. (1955) demonstrated that diazocamphor derivatives undergo light-induced rearrangements to form bicyclo[2.1.1]hexane systems .
  • Double-Bond Insertion : Clark and Archuleta noted that bicyclo[2.1.1]hexane precursors can be functionalized via alkene insertion, though steric strain at bridgehead carbons may limit yield .

Limitations : Bridgehead distortion (e.g., in 2-bromobicyclo[2.1.1]hexane) often restricts reaction pathways, as seen in failed alkene formations due to structural instability .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation relies on:

  • Spectroscopy : IR and ¹H NMR (e.g., carbonyl stretching at ~1700 cm⁻¹ for carboxylic acid; bridgehead proton signals at δ 1.5–2.5 ppm) .
  • X-ray Crystallography : While direct data for this compound is scarce, related bicyclo[2.2.1]heptane-2-carboxylic acid structures have been resolved via X-ray, revealing bond angles and strain metrics .
  • Computational Modeling : Programs like Gaussian or ORCA calculate strain energy (~30–40 kcal/mol for bicyclo[2.1.1]hexane), aiding in validating experimental geometries .

Advanced: How can this compound act as a bioisostere in drug design?

Methodological Answer:

  • Conformational Restriction : The rigid bicyclic system mimics ortho-substituted benzene rings while reducing metabolic instability. For example, De et al. (2023) replaced benzene with bicyclo[2.1.1]hexane in protease inhibitors, retaining target binding but improving pharmacokinetics .
  • Synthetic Strategy : Introduce carboxyl groups via Pd-catalyzed cross-coupling or carboxylation of pre-functionalized bicyclohexanes. Ensure stereoelectronic compatibility with the target protein .
  • Validation : Compare IC₅₀ values and ADME profiles (e.g., logP, solubility) between bioisosteres and parent compounds using in vitro assays .

Advanced: Why do certain reactions of this compound derivatives fail to proceed as expected?

Methodological Answer:

  • Bridgehead Strain : Attempted alkene formation (e.g., dehydrohalogenation of 2-bromobicyclo[2.1.1]hexane) fails due to severe angle strain (>100°) at bridgehead carbons, destabilizing transition states .
  • Mitigation Strategies : Use low-temperature conditions or directing groups (e.g., esters) to stabilize intermediates. Computational modeling (DFT) predicts feasible pathways by analyzing transition-state geometries .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, Meinwold and Crandall (1966) achieved 75% yield using anhydrous THF, while aqueous conditions led to hydrolysis .
  • Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., ring-opened diols or tricyclic byproducts). Adjust stoichiometry or purification protocols (e.g., column chromatography vs. recrystallization) .
  • Reproducibility : Standardize substrate purity (e.g., ≥98% bicyclo[2.1.1]hexane precursors) and validate via independent labs .

Advanced: What computational methods are optimal for analyzing strain in this compound?

Methodological Answer:

  • Molecular Mechanics (MM) : Quick strain energy estimates using MMFF94 or UFF force fields (~30–40 kcal/mol) .
  • Density Functional Theory (DFT) : B3LYP/6-31G* optimizes geometries and calculates strain via energy decomposition analysis (EDA). Compare with experimental X-ray data .
  • Dynamics (MD) : Simulate conformational flexibility in solution (e.g., water vs. DMSO) to assess stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.